N-[(1,2-dimethyl-5-indolyl)methyl]-2-(4-nitrophenyl)acetamide
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Overview
Description
N-[(1,2-dimethyl-5-indolyl)methyl]-2-(4-nitrophenyl)acetamide is a member of indoles.
Scientific Research Applications
Solvatochromism and Molecular Interactions :
- N-(4-Methyl-2-nitrophenyl)acetamide demonstrates complex interactions with solvents, forming bifurcate hydrogen bonds and exhibiting solvatochromic behavior. These interactions are influenced by temperature, phase state, and the protophilic properties of the medium, which is relevant for understanding molecular solvation dynamics (Krivoruchka et al., 2004).
Structural Analysis and Synthesis :
- Research on related compounds like 2-chloro-N-(3-methylphenyl)acetamide helps in understanding molecular conformations and bonding characteristics. Such studies are crucial for synthetic chemistry and material science (Gowda et al., 2007).
Electrochemical Behavior :
- Studies on compounds like nifedipine, which shares structural similarities with N-[(1,2-dimethyl-5-indolyl)methyl]-2-(4-nitrophenyl)acetamide, provide insights into the electrochemical behavior of these compounds in protic media. This is significant for applications in electrochemistry and materials science (Hazard et al., 1991).
Molecular Structure and Complex Formation :
- Research on the molecular structure of complexes, like those formed by N-(4-Methyl-2-nitrophenyl)acetamide, contributes to a deeper understanding of intermolecular interactions and hydrogen bonding. These insights are valuable for designing new materials and drugs (Krivoruchka et al., 2002).
Pharmacological Investigations :
- While direct studies on this compound are limited, research on structurally related compounds provides valuable pharmacological insights. For instance, derivatives like Nifedipine have been investigated for their potential therapeutic applications, including their interaction with biological molecules (Panchal et al., 2020).
Properties
CAS No. |
6259-52-5 |
---|---|
Molecular Formula |
C19H19N3O3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C19H19N3O3/c1-13-9-16-10-15(5-8-18(16)21(13)2)12-20-19(23)11-14-3-6-17(7-4-14)22(24)25/h3-10H,11-12H2,1-2H3,(H,20,23) |
InChI Key |
YZGBPEZHIPIMSA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
solubility |
0.3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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